molecular formula C11H15ClFN B2878174 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride CAS No. 2225136-02-5

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2878174
CAS No.: 2225136-02-5
M. Wt: 215.7
InChI Key: ZNRJRWBXJYXXHQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclobutane ring substituted with a 4-fluorophenyl group and an N-methylamine group, forming a hydrochloride salt. Its unique structure makes it a valuable subject for studies in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction where a boronic acid derivative of 4-fluorophenyl is coupled with a cyclobutyl halide.

    N-Methylation: The amine group is methylated using methyl iodide or a similar reagent under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylcyclobutane: Lacks the N-methylamine group.

    N-Methylcyclobutanamine: Lacks the 4-fluorophenyl group.

    Cyclobutanamine;hydrochloride: Lacks both the 4-fluorophenyl and N-methyl groups.

Uniqueness

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride is unique due to the combination of the 4-fluorophenyl and N-methylamine groups on the cyclobutane ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-13-11-6-9(7-11)8-2-4-10(12)5-3-8;/h2-5,9,11,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJRWBXJYXXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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